The synthesis of 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves several key steps:
The molecular structure of 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one features:
InChI=1S/C26H28N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)23-26-24-25-16-8-5-9-17(30)20(16)21(28(24)27-23)13-6-4-7-15(29)10-13/h4,6-7,10-12,21,29H...
The structural analysis indicates significant delocalization within the rings due to conjugation effects from the methoxy substitutions .
The compound can participate in various chemical reactions:
Reagents used in these transformations include:
Typical conditions involve controlled temperatures (often below 100°C), inert atmospheres to prevent oxidation or hydrolysis during reactions .
The mechanism of action for 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is likely mediated through its interactions with biological targets:
This multi-target interaction profile suggests potential applications in drug development .
The physical properties of 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 476.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties influence its solubility and stability in various solvents .
This compound has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5